![molecular formula C17H11Cl2NO2 B2443680 7-Chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carboxylic acid CAS No. 500356-69-4](/img/structure/B2443680.png)
7-Chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds containing the 8-hydroxyquinoline (8-HQ) nucleus exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . The chemistry and biology of this group have attracted the attention of chemists, medicinal chemists, and professionals in health sciences .
Synthesis Analysis
A series of chloroquine analogs were designed to search for a less toxic chloroquine derivative as a potential SARS‐CoV‐2 Mpro inhibitor . An ANN‐based QSAR model was built to predict the IC 50 values of each analog using the experimental values of other 4‐aminoquinolines as the training set .
Molecular Structure Analysis
8-Hydroxyquinoline derivatives are an important group of compounds with rich and diverse biological activities. These compounds incorporate the 8-hydroxyquinoline (8-HQ) moiety, which is a bicyclic compound that consists of a pyridine ring fused to phenol, in which the hydroxyl group is attached to position 8 .
Chemical Reactions Analysis
Due to the presence of the phenolic group, 8-HQ displays typical phenolic properties that make it susceptible to numerous chemical reactions and structural modifications, such as electrophilic aromatic substitution, diazonium coupling, and molecular rearrangements .
Physical And Chemical Properties Analysis
8-Hydroxyquinoline (8HQ) is a small planar molecule with a lipophilic effect and a metal chelating ability .
Scientific Research Applications
- Researchers have investigated the antimicrobial potential of 7-chloro-11H-indeno[1,2-b]quinoxaline derivatives. These compounds exhibit inhibitory effects against bacteria, fungi, and other microorganisms. Their mode of action involves disrupting essential cellular processes, making them promising candidates for novel antimicrobial agents .
- Modified derivatives of 7-chloro-11H-indeno[1,2-b]quinoxaline have been explored as catalysts in various reactions. These heterocyclic systems can enhance reaction efficiency and selectivity. Researchers have synthesized spirocyclic compounds using 1,3-dipolar cycloaddition, achieving high yields and regioselectivity. These compounds hold potential for applications in adsorption and catalysis .
- Spiro-pyrrolizidines derived from 7-chloro-11H-indeno[1,2-b]quinoxaline have been evaluated for biological activity. In vitro screening revealed their effectiveness against various biological targets. These compounds could serve as leads for drug development, especially in the context of antimicrobial and anticancer agents .
- The 8-hydroxyquinoline nucleus, which shares structural similarities with 7-chloro-11H-indeno[1,2-b]quinoxaline, has been extensively studied. Compounds containing the 8-hydroxyquinoline moiety exhibit diverse biological activities, including antimicrobial and anticancer effects. Researchers continue to explore the potential of these compounds in health sciences .
- Researchers have investigated regioselective reactions involving 7-chloro-11H-indeno[1,2-b]quinoxaline derivatives. For instance, a double Suzuki-Miyaura coupling study aimed to identify conditions that selectively functionalize the 4 and 7 chlorinated positions of the quinazoline ring. Such studies contribute to the development of efficient synthetic routes for this compound .
- The unique structure of 7-chloro-11H-indeno[1,2-b]quinoxaline makes it an interesting scaffold for drug design. Medicinal chemists can modify its substituents to fine-tune properties such as lipophilicity, solubility, and binding affinity. By exploring different derivatives, researchers aim to discover novel therapeutic agents .
Antimicrobial Activity
Catalysis and Functional Materials
Biological Screening
Functional Materials
Regioselective Synthesis
Scaffold for Drug Design
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO2/c1-9-14(19)7-6-12-13(17(21)22)8-15(20-16(9)12)10-2-4-11(18)5-3-10/h2-8H,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNHOZGHNSNVRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.